molecular formula C15H21N5O3 B2581434 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea CAS No. 2034437-90-4

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea

Cat. No.: B2581434
CAS No.: 2034437-90-4
M. Wt: 319.365
InChI Key: GVDXCLQUMSTMLF-HAQNSBGRSA-N
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Description

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea is a urea derivative characterized by a rigid (1r,4r)-cyclohexyl backbone substituted with a 3-cyanopyrazin-2-yloxy group and a 2-methoxyethyl chain.

Properties

IUPAC Name

1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-22-9-8-19-15(21)20-11-2-4-12(5-3-11)23-14-13(10-16)17-6-7-18-14/h6-7,11-12H,2-5,8-9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDXCLQUMSTMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea can be achieved through a multi-step process involving the following key steps:

    Formation of the cyanopyrazinyl intermediate: This step involves the reaction of appropriate starting materials to form the 3-cyanopyrazin-2-yl group.

    Cyclohexylation: The cyanopyrazinyl intermediate is then reacted with a cyclohexyl derivative to introduce the cyclohexyl ring.

    Urea formation: The final step involves the reaction of the cyclohexyl intermediate with a methoxyethyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, coatings, or catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Fluoropyrimidinyl Cyclohexyl Urea ()

Compound : 1-[(1r,4r)-4-[(5-Fluoropyrimidin-2-yl)oxy]cyclohexyl]-3-[(thiophen-2-yl)methyl]urea
Key Differences :

  • Substituent: Replaces the 3-cyanopyrazine with a 5-fluoropyrimidine.
  • Urea Side Chain : Uses a thiophen-2-ylmethyl group instead of 2-methoxyethyl.
    Implications :
  • Fluoropyrimidine may enhance metabolic stability compared to cyanopyrazine due to reduced electrophilicity.

UC2288 (p21 Inhibitor) ()

Compound : 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((1r,4r)-4-(5-(trifluoromethyl)pyridin-2-yloxy)cyclohexyl)urea
Key Differences :

  • Aromatic Substituent: Trifluoromethylpyridine replaces cyanopyrazine.
  • Urea Side Chain : Incorporates a chlorinated trifluoromethylphenyl group.
    Implications :
  • The trifluoromethyl groups enhance lipophilicity, possibly improving cell permeability for kinase inhibition.
  • Biological activity diverges significantly (p21 inhibition vs. unconfirmed targets for the cyanopyrazine derivative).

Azetidinone-Phenothiazine Ureas ()

Compound: 1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea (4g) Key Differences:

  • Core Structure: Azetidinone ring replaces cyclohexyl backbone.
  • Substituents: Phenothiazine and chlorophenyl groups. Implications:
  • Azetidinone’s strained ring may confer higher reactivity but reduced metabolic stability.
  • Antifungal activity (MIC 62.5 µg/ml against C. albicans) suggests urea derivatives’ versatility in antimicrobial design .

Analysis :

  • The target compound’s cyanopyrazine group may favor kinase or enzyme inhibition due to its electron-deficient aromatic system, akin to pyrimidine-based drugs.
  • Azetidinone derivatives’ antifungal efficacy highlights the role of rigid heterocycles in disrupting microbial membranes .

Physicochemical Properties

Compound Molecular Weight LogP* Solubility (Predicted)
Target Compound ~347.4 g/mol ~2.1 Moderate (polar urea)
Fluoropyrimidinyl Urea () 350.41 g/mol ~2.5 Low (thiophene)
UC2288 () ~506.8 g/mol ~3.8 Low (high lipophilicity)
Azetidinone Urea 4g () ~478.3 g/mol ~3.2 Poor (chlorophenyl)

*Calculated using fragment-based methods.

Key Observations :

  • The target compound’s 2-methoxyethyl chain likely improves aqueous solubility compared to UC2288’s trifluoromethyl groups.
  • Cyanopyrazine’s polarity may reduce LogP relative to fluorinated analogs, balancing permeability and solubility.

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